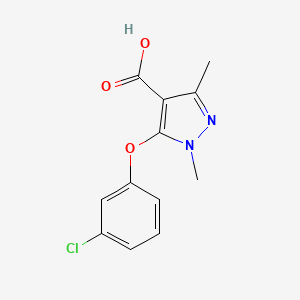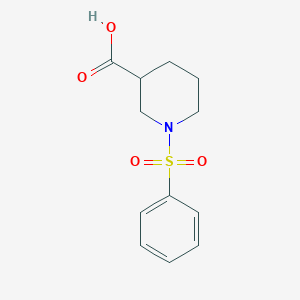
1-(4-Phenylphenyl)ethanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions such as etherification, esterification, Gabriel reaction, and Friedel-Crafts acylation. For instance, 2-(Phenylthio)ethanamine was prepared from 2-phenylthio ethyl bromide using the Gabriel reaction, which is a method for synthesizing primary amines . Similarly, 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one was synthesized through a series of reactions starting from phenol . These methods could potentially be adapted for the synthesis of 1-(4-Phenylphenyl)ethanamine.
Molecular Structure Analysis
The molecular structure of compounds with phenyl and ethanone groups has been studied using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). For example, the structure of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane was confirmed by X-ray single crystal diffraction . These techniques could be employed to determine the molecular structure of 1-(4-Phenylphenyl)ethanamine.
Chemical Reactions Analysis
The chemical reactions involving phenyl and ethanone or ethanamine structures often include nucleophilic substitution and hyper-conjugative interactions. The stability of these molecules can be influenced by charge delocalization, as seen in the NBO analysis of similar compounds . These reactions and interactions would be relevant in the analysis of 1-(4-Phenylphenyl)ethanamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be inferred from their molecular structure, vibrational frequencies, and electronic properties. For instance, the HOMO-LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting reactivity . The molecular electrostatic potential (MEP) analysis indicates the regions of negative and positive charge distribution, which can affect the molecule's interaction with other substances . The first hyperpolarizability is a property related to nonlinear optics and can be calculated to determine the potential applications of the compound in this field . These analyses would be essential for a comprehensive understanding of 1-(4-Phenylphenyl)ethanamine.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Intermediate
- Application : “1-(4-Biphenylyl)ethylamine” is used as a pharmaceutical intermediate .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use as a pharmaceutical intermediate are not specified in the source .
-
Synthesis of Schiff Bases
- Application : A compound similar to “1-(4-Phenylphenyl)ethanamine”, known as “2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine”, has been used in the synthesis of Schiff bases . These Schiff bases act as novel pancreatic lipase inhibitors .
- Method of Application : The dehydration reaction between “2-(piperidin-4-yl)ethanamine” and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results or Outcomes : The synthesized compounds revealed promising activity as pancreatic porcine lipase inhibitors, compared to the Orlistat reference . They also showed good antioxidant activity by the DPPH method .
-
Synthesis of Vinyl Compounds
- Application : A similar compound, “1-(4-Vinylphenyl)ethanamine”, is listed in the ChemSpider database . While the specific applications are not detailed, vinyl compounds are generally used in the production of polymers.
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of vinyl compounds are not specified in the source .
-
Synthesis of Phenylethylamines
- Application : Ethylamine, a compound structurally similar to “1-(4-Phenylphenyl)ethanamine”, is used to synthesize phenylethylamines . Phenylethylamines are a class of compounds with various applications in medicinal chemistry.
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of phenylethylamines are not specified in the source .
-
Synthesis of Vinyl Compounds
- Application : A similar compound, “1-(4-Vinylphenyl)ethanamine”, is listed in the ChemSpider database . While the specific applications are not detailed, vinyl compounds are generally used in the production of polymers.
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of vinyl compounds are not specified in the source .
-
Asymmetric Synthesis
- Application : A compound structurally similar to “1-(4-Phenylphenyl)ethanamine”, known as “(S)-1-(1,1’-biphenyl-2-yl)ethanamine”, has been used in the asymmetric synthesis . This process is important in the pharmaceutical industry for the production of enantiomerically pure chiral amines .
- Method of Application : The Vibrio fluvialis amine transaminase was engineered through a rational design strategy combining in silico and in vitro studies . The rationally designed variant, W57F/R88H/V153S/K163F/I259M/R415A/V422A, showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study .
- Results or Outcomes : The variant converted 42% of 1 g/L of the substrate, yielding the corresponding (S)-amine product with an enantiomeric excess (ee) value of >99% .
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZRPPCCDKMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378064 | |
| Record name | 1-(4-phenylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylphenyl)ethanamine | |
CAS RN |
86217-82-5 | |
| Record name | 1-(4-phenylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-phenylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)
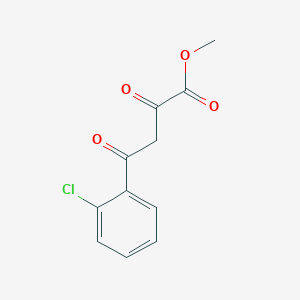
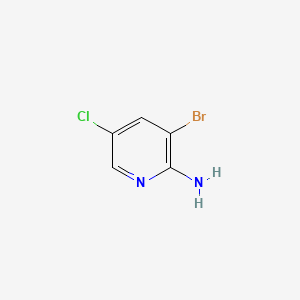
![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)
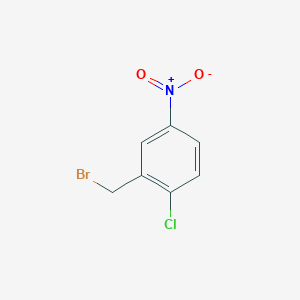

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)


